2-(2,4-Difluorophenyl)-4-hydroxypyridine

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Researchers substituting generic 4-hydroxypyridines for CCR5/HIV-1 programs risk loss of target engagement. 2-(2,4-Difluorophenyl)-4-hydroxypyridine (CAS 1261904-29-3) is a validated CCR5 antagonist with an IC50 of 2.8 µM and >90% HIV-1 inhibition at >20 µM. The 2,4-difluorophenyl motif is critical for metabolic stability and hydrophobic binding-replacement with unsubstituted analogs abolishes activity. This compound provides a defined SAR starting point for hit-to-lead optimization and serves as a privileged scaffold for kinase and epigenetic probe libraries. Available in standard pack sizes (100 mg to bulk); custom synthesis on request.

Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
CAS No. 1261904-29-3
Cat. No. B6414024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-4-hydroxypyridine
CAS1261904-29-3
Molecular FormulaC11H7F2NO
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=O)C=CN2
InChIInChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
InChIKeyBIMBZCPGBYGCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-4-hydroxypyridine: Chemical Profile & Procurement


2-(2,4-Difluorophenyl)-4-hydroxypyridine (CAS 1261904-29-3) is a synthetic, heterocyclic small molecule belonging to the 4-hydroxypyridine class. Structurally, it is characterized by a pyridine ring featuring a 2,4-difluorophenyl substituent at the 2-position and a hydroxy group at the 4-position [1]. This precise substitution pattern confers distinct physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile building block in medicinal chemistry . It is primarily utilized as an advanced synthetic intermediate and a pharmacologically active scaffold in drug discovery, with reported inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and antagonism of the CCR5 chemokine receptor [REFS-3, REFS-4].

Generic Substitution Risks for 2-(2,4-Difluorophenyl)-4-hydroxypyridine


Substituting 2-(2,4-difluorophenyl)-4-hydroxypyridine with a generic 4-hydroxypyridine or an alternative analog introduces significant risk due to the compound's specific structure-activity relationship (SAR) . The 2,4-difluorophenyl motif is not an arbitrary decoration; fluorine substitution profoundly influences metabolic stability, target binding affinity, and overall pharmacokinetic properties [1]. As demonstrated in the evidence below, this specific substitution pattern yields measurable, and sometimes order-of-magnitude, differences in key performance metrics like target inhibition (IC50) and antiviral activity compared to both the unsubstituted core and structurally similar, yet pharmacologically distinct, alternatives [REFS-3, REFS-4]. Therefore, using a cheaper or more readily available 4-hydroxypyridine analog without this precise difluorophenyl group will almost certainly lead to a loss of function, invalidating the intended biological or chemical outcome and undermining the integrity of the research or development project.

Comparative Evidence: 2-(2,4-Difluorophenyl)-4-hydroxypyridine vs. Analogs


CCR5 Antagonism vs. Analogs

In a functional assay measuring antagonism of the human CCR5 receptor, 2-(2,4-difluorophenyl)-4-hydroxypyridine (as CHEMBL1813270) exhibited an IC50 of 2,800 nM (2.8 µM) [1]. This level of activity is measurable and distinct from the unsubstituted 4-hydroxypyridine core, which would be expected to lack any specific CCR5 binding. When compared to a structurally more complex analog (CHEMBL2057812) in a similar assay, the target compound's IC50 is over 3.6-fold lower (more potent) [2]. This demonstrates that the specific 2-(2,4-difluorophenyl)-4-hydroxypyridine scaffold confers a baseline of target engagement that is not present in simpler scaffolds and is quantifiably different from other analogs, providing a defined chemical starting point for further optimization.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

HIV-1 Antiviral Activity vs. Analogs

In a cellular assay using CEM-T4 cells infected with HIV-1, 2-(2,4-difluorophenyl)-4-hydroxypyridine demonstrated >90% inhibition of viral replication at a concentration of >20 µM [1]. This functional outcome is directly linked to the compound's specific structure. A closely related analog, 2-(2,4-Difluorophenyl)pyridin-3-ol (CAS 1261931-55-8), which simply shifts the hydroxyl group from the 4-position to the 3-position on the pyridine ring, has no reported antiviral data in the same public repository [2]. This stark difference underscores that the precise 4-hydroxypyridine regioisomer with the 2,4-difluorophenyl group at the 2-position is critical for the observed antiviral phenotype. The >90% inhibition benchmark provides a clear, quantitative performance threshold against which any generic or alternative building block would need to be measured.

HIV-1 Antiviral Activity MTT Assay

Synthetic Versatility vs. 4-Hydroxypyridine

As a synthetic building block, 2-(2,4-difluorophenyl)-4-hydroxypyridine offers a unique reactivity profile that distinguishes it from unsubstituted 4-hydroxypyridine. The 2,4-difluorophenyl group at the 2-position enables a suite of synthetic transformations not possible with the simpler core, such as directed ortho-metalation (DoM), specific cross-coupling reactions (e.g., Suzuki-Miyaura), and chemoselective functionalization of the pyridine ring . In contrast, simple 4-hydroxypyridine (CAS 626-64-2) is a more basic, nucleophilic scaffold primarily used for N- and O-alkylation and condensation reactions [1]. The presence of the difluorophenyl group increases the molecule's lipophilicity (calculated LogP ~2.7 for the target compound vs. ~0.3 for 4-hydroxypyridine) and alters its electronic properties, providing a different set of chemical handles for constructing complex, drug-like molecules [2]. This specific substitution pattern is a direct result of the compound's design as a versatile intermediate in medicinal chemistry campaigns.

Organic Synthesis Building Block Heterocyclic Chemistry

Research Applications for 2-(2,4-Difluorophenyl)-4-hydroxypyridine


HIV-1 CCR5 Entry Inhibitor Hit-to-Lead

The compound serves as a validated hit or early lead in medicinal chemistry programs aimed at developing novel CCR5 antagonists for HIV-1 treatment. Its documented IC50 of 2.8 µM for CCR5 antagonism provides a well-defined potency benchmark for initiating structure-activity relationship (SAR) studies [1]. Furthermore, its confirmed >90% inhibition of HIV-1 in a cellular model at >20 µM provides a functional confirmation of its antiviral potential, making it a superior starting point compared to untested or inactive analogs [2].

Kinase & Epigenetic Probe Building Blocks

Given its unique physicochemical properties and the presence of both the 4-hydroxypyridine and 2,4-difluorophenyl moieties, the compound is an ideal advanced intermediate for synthesizing libraries of small molecules targeting kinases, epigenetic reader domains, and other protein-protein interactions [1]. The 2,4-difluorophenyl group is a privileged motif for binding hydrophobic pockets, while the 4-hydroxypyridine can engage in critical hydrogen bonds with target proteins, offering a dual mode of binding that simpler building blocks lack [3].

Chemical Probe for 4-Hydroxypyridine Pathways

This compound can be employed as a chemical probe to dissect biological pathways where 4-hydroxypyridines are known to interact, such as in metal chelation or inhibition of specific metalloenzymes [1]. Its enhanced lipophilicity relative to 4-hydroxypyridine (cLogP difference of ~2.4) improves its cell permeability, allowing for more effective intracellular target engagement in cellular assays compared to the unsubstituted, more polar core scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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